Cas no 42310-45-2 (2,4-Diamino-5-pyrimidinemethano)

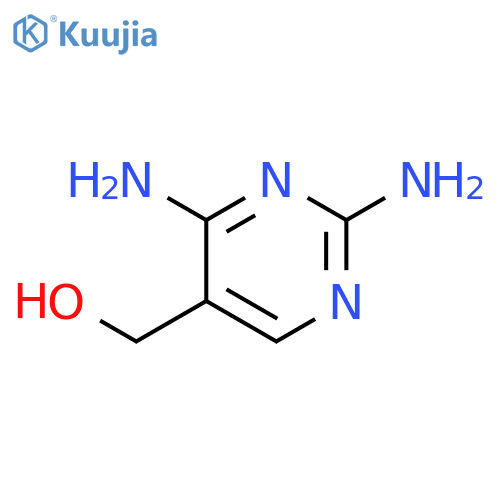

42310-45-2 structure

商品名:2,4-Diamino-5-pyrimidinemethano

2,4-Diamino-5-pyrimidinemethano 化学的及び物理的性質

名前と識別子

-

- (2,4-DIAMINOPYRIMIDIN-5-YL)METHANOL

- 2,4-DIAMINO-5-PYRIMIDINEMETHANOL

- C5H8N4O

- 2,3-DIMETHYLPHENYLTHIOUREA

- 2,4-diamino-5-hydroxymethylpyrimidine

- 5-Pyrimidinemethanol,2,4-diamino

- 2,4-Diamino-5-(hydroxymethyl)pyrimidine

- 5-Hydroxymethyl-2,4-pyrimidinediamine

- NSC165500

- A6912

- 42310-45-2

- MFCD06410821

- AKOS006295608

- AB24931

- NSC-165500

- CS-0045836

- EN300-396107

- SCHEMBL7560692

- W-202731

- 2,4-Diamino-5-pyrimidinemethano

- DTXSID40304352

- FT-0646216

- MMDZZHAZMNJFMW-UHFFFAOYSA-N

- AC-26609

- AMY11071

-

- MDL: MFCD06410821

- インチ: 1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9)

- InChIKey: MMDZZHAZMNJFMW-UHFFFAOYSA-N

- ほほえんだ: C1=C(CO)C(=N)NC(=N)N1

計算された属性

- せいみつぶんしりょう: 140.07000

- どういたいしつりょう: 140.07

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 9

- トポロジー分子極性表面積: 98A^2

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 密度みつど: 1.486

- ふってん: 502°Cat760mmHg

- フラッシュポイント: 257.4°C

- PSA: 98.05000

- LogP: 0.29570

2,4-Diamino-5-pyrimidinemethano 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-396107-0.1g |

(2,4-diaminopyrimidin-5-yl)methanol |

42310-45-2 | 95.0% | 0.1g |

$66.0 | 2025-03-16 | |

| Enamine | EN300-396107-0.05g |

(2,4-diaminopyrimidin-5-yl)methanol |

42310-45-2 | 95.0% | 0.05g |

$42.0 | 2025-03-16 | |

| TRC | D534210-100mg |

2,4-Diamino-5-pyrimidinemethano |

42310-45-2 | 100mg |

$603.00 | 2023-05-18 | ||

| TRC | D534210-25mg |

2,4-Diamino-5-pyrimidinemethano |

42310-45-2 | 25mg |

$173.00 | 2023-05-18 | ||

| Aaron | AR00C1FO-100mg |

2,4-Diamino-5-pyrimidinemethanol |

42310-45-2 | 95% | 100mg |

$116.00 | 2025-02-11 | |

| Aaron | AR00C1FO-1g |

2,4-Diamino-5-pyrimidinemethanol |

42310-45-2 | 95% | 1g |

$377.00 | 2025-02-11 | |

| Aaron | AR00C1FO-5g |

2,4-Diamino-5-pyrimidinemethanol |

42310-45-2 | 95% | 5g |

$1047.00 | 2023-12-14 | |

| TRC | D534210-500mg |

2,4-Diamino-5-pyrimidinemethano |

42310-45-2 | 500mg |

$ 3000.00 | 2023-09-07 | ||

| 1PlusChem | 1P00C17C-50mg |

2,4-Diamino-5-pyrimidinemethanol |

42310-45-2 | 95% | 50mg |

$111.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116476-100mg |

2,4-Diamino-5-pyrimidinemethanol |

42310-45-2 | 97% | 100mg |

¥1299.00 | 2024-05-14 |

2,4-Diamino-5-pyrimidinemethano 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

42310-45-2 (2,4-Diamino-5-pyrimidinemethano) 関連製品

- 7730-23-6((4-aminopyrimidin-5-yl)methanol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42310-45-2)2,4-Diamino-5-pyrimidinemethano

清らかである:99%

はかる:1g

価格 ($):562.0